molecular formula C10H14N2O6 B1329284 Spongothymidine CAS No. 605-23-2

Spongothymidine

Cat. No. B1329284
CAS RN: 605-23-2
M. Wt: 258.23 g/mol
InChI Key: DWRXFEITVBNRMK-JAGXHNFQSA-N
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Description

Spongothymidine, also known as Ara T, is one of the spongonucleosides isolated from the Caribbean sponge Tectitethya crypta. It is structurally related to other compounds such as spongosine, deoxyspongosine, and spongouridine. These compounds have been found to exhibit a range of bioactivities, including anti-inflammatory properties. A strain of Vibrio harveyi associated with T. crypta has been identified as a producer of spongosine and several structurally related compounds, suggesting a microbial origin for these nucleosides .

Synthesis Analysis

The synthesis of spongothymidine-related compounds has been approached through various strategies. One method involves Mn(III)-based oxidative free-radical cyclization to construct a tetracyclic compound with multiple chiral centers in a single step, aiming to prepare spongidine A, B, and D, which are related to spongothymidine . Another strategy for synthesizing spongidine A and D, which share a similar structural framework with spongothymidine, uses an intramolecular hydrogen atom transfer initiated Minisci reaction, followed by a divergent late-stage functionalization . Additionally, two different synthetic routes for spongidines A and D have been described, one involving amino acid insertion and aromatization, and the other involving the construction of a pyridine derivative followed by N-alkylation . The first asymmetric total synthesis of spongotine A, which is closely related to spongothymidine, has been achieved through oxidative synthesis of the imidazoline/ketone unit from keto aldehyde and diamine .

Molecular Structure Analysis

The molecular structure of spongothymidine and its analogs is characterized by complex tetracyclic cores and multiple chiral centers. The synthesis approaches mentioned aim to construct these intricate structures with high stereochemical control. For example, the radical cascade onto a pyridine ring leads to the creation of five chiral centers in a tetracyclic compound . The Minisci reaction used in the synthesis of spongidine A and D is another example of a technique employed to construct the tetracyclic core with precision .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spongothymidine analogs are diverse and include radical cyclizations, Minisci reactions, amino acid insertions, and N-alkylation. These reactions are designed to build the complex molecular architecture of these compounds with high selectivity and efficiency. For instance, the radical cyclization strategy is used to stereospecifically construct the tetracyclic compound , while the Minisci reaction facilitates the assembly of the tetracyclic core .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of spongothymidine are not detailed in the provided papers, the general properties of spongonucleosides can be inferred. These compounds are likely to be polar due to the presence of nucleoside moieties and may exhibit solubility in polar solvents. The bioactivity profiles, including anti-inflammatory activity, suggest that these compounds can interact with biological targets, which is indicative of their chemical reactivity .

Scientific Research Applications

  • Spongonucleosides Discovery and Bioactivity Spongothymidine, along with other spongonucleosides such as spongouridine, was first isolated from the Caribbean sponge Tectitethya crypta. These compounds, including spongothymidine, exhibit a range of bioactivities. For example, spongosine, a methoxyadenosine derivative found alongside spongothymidine, has shown anti-inflammatory, analgesic, and vasodilatory properties (Bertin et al., 2015).

  • Marine Natural Products and Drug Development The discovery of spongothymidine has significantly impacted the development of drugs from marine sources. It initiated the exploration of marine life for new chemistry and drug leads, especially in the treatment of viral infections and cancer. However, challenges exist in scalable production and structural optimization of these marine-derived compounds (Hamann et al., 2007).

  • Anticancer Properties Spongothymidine has been of particular interest due to its potential anticancer properties. Marine sponges and their compounds, including spongothymidine, have been the focus of studies for their unique and novel compounds with broad-spectrum biological activity, particularly in cancer treatment (Rajendran, 2016).

  • In Vitro Pharmacological Evaluation In vitro studies have evaluated the anti-cancer activity of marine sponges and their compounds like spongothymidine. For instance, extracts from certain marine sponges demonstrated potent anticancer effects, suggesting potential therapeutic applications (Sam et al., 2017).

  • Historical Significance in Nucleic Acid Research The isolation of spongothymidine and related nucleosides from Cryptotethya crypta led to significant advancements in understanding the biochemical evolution and the nucleic acids of sponges. These discoveries have contributed to comparative biochemistry and the study of marine invertebrates (Stempien, 1960).

  • Marine Sponges in Drug Leads Discovery Marine sponges, including the ones producing spongothymidine, are recognized for their contribution to the discovery of novel drug leads with diverse structural features and medicinal potential. Their unique chemistry has opened new avenues for drug discovery and development (El‐Demerdash et al., 2018).

  • Spongothymidine in Cancer Chemotherapy and Aging Research Spongothymidine has been studied in the context of cancer chemotherapy and cellular aging, given its unique properties as a nucleoside isolated from sponges. Its discovery has influenced research on nucleosides and their potential therapeutic applications (Cohen, 2015).

  • Antiviral Applications Spongothymidine has been used as a model for synthesizing compounds like ara-A (vidarabine), an antiviral therapeutic used against herpetic encephalitis. This highlights its significance in the development of antiviral drugs from marine sources (Silva et al., 2011).

  • Marine Ecosystem and Drug Discovery The marine ecosystem, which includes sponges producing spongothymidine, is a largely unexplored domain with significant potential for drug discovery. The unique bioactive compounds from this ecosystem are proving to be vital in treating various diseases (Gupta, 2017).

properties

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-JAGXHNFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194189
Record name 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spongothymidine

CAS RN

605-23-2
Record name 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymine arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-β-D-arabinofuranosyl-5-methyl-(1H,3H)-pyrimidine-2,4-dione
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.167
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Record name THYMINE ARABINOSIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
W Bergmann, DC BURKE - The Journal of Organic Chemistry, 1955 - ACS Publications
… spongothymidine, but the spongouridine fraction also contained some uracil and spongothymidine… high pH values similar to those shown by spongothymidine (2). Formic acid …
Number of citations: 309 pubs.acs.org
JJ Fox, N Yung, A Bendich - Journal of the American Chemical …, 1957 - ACS Publications
… to this proof, a first synthesis and unequivocal proof of structure of “spongothymidine” are … identical to that previously reported for spongothymidine.16 As with spongothymidine,14 IX …
Number of citations: 60 pubs.acs.org
MJ Bertin, SL Schwartz, J Lee… - Journal of natural …, 2015 - ACS Publications
Spongosine (1), deoxyspongosine (2), spongothymidine (Ara T) (3), and spongouridine (Ara U) were isolated from the Caribbean sponge Tectitethya crypta and given the general name …
Number of citations: 48 pubs.acs.org
SS Cohen - Perspectives in Biology and Medicine, 1963 - muse.jhu.edu
… These are known by the trivial names ofspongouridine and spongothymidine and are the i-/3-D-arabinosyl derivatives of the pyrimidines uracil and thymine, respectively. Until now …
Number of citations: 63 muse.jhu.edu
M Kobayashi - Drugs from the sea. Karger, Basel, Switzerland, 2000 - books.google.com
… In 1955, Bergmann and Burk [1] isolated unusual nucleosides named spongothymidine (arabinosyl thymidine) and spongouridine (arabinosyl uridine) from the Caribbean sponge …
Number of citations: 20 books.google.com
W Bergmann, RJ Feeney - The Journal of Organic Chemistry, 1951 - ACS Publications
… to obtain the pentose from spongothymidine. Unfortunately, … The attractive hypothesis that spongothymidine is identical … is + 14 and that of spongothymidine in 8% sodium hydroxide is +…
Number of citations: 613 pubs.acs.org
K SATOH - The Journal of Biochemistry, 1953 - jstage.jst.go.jp
W. Bergmann and R. Feeney (1) have obtained a thymine pentosenucleoside from sponge of Cryptotethia genus and named it" spongo thymidine." They have obtained thymine from …
Number of citations: 2 www.jstage.jst.go.jp
DS Bhakuni, DS Rawat - Bioactive Marine Natural Products, 2005 - Springer
… In 1950, Bergmann15 for the first time isolated an unusual nucleoside named spongothymidine from … Spongothymidine (1) was obtained from the sponge C. crypta by acetone extraction.…
Number of citations: 5 link.springer.com
SS Cohen - Progress in nucleic acid research and molecular …, 1966 - Elsevier
… Crystalline material separated from the boiling solvent and spongothymidine was obtained on recrystallization from dilute ethanol and from water. The substance possessed an …
Number of citations: 343 www.sciencedirect.com
W Bergmann, DC Burke - J. Org. Chem, 1955
Number of citations: 33

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